molecular formula C11H20N2O2 B1317281 (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 851526-80-2

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1317281
CAS No.: 851526-80-2
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane (CAS: 851526-80-2) is a bicyclic amine derivative with a norbornane-like fused bicyclo[4.2.0]octane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29), featuring a tert-butyloxycarbonyl (Boc) protecting group at the 8-position. This compound is widely used in medicinal chemistry as a chiral intermediate or precursor for bioactive molecules. It is soluble in DMSO and requires storage at room temperature, with stability up to six months at -80°C .

Properties

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582691
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851526-80-2
Record name tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps

  • Precursor Selection : The starting material is typically a tert-butyl ester derivative of 3,8-diazabicyclo[4.2.0]octane.

    • Example: tert-butyl (cis)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
  • Catalytic Hydrogenation :

    • The precursor is dissolved in methanol.
    • A catalyst such as 10% palladium on carbon is added to the reaction mixture.
    • Hydrogen gas is introduced at atmospheric pressure, and the reaction mixture is stirred at 40–45°C for approximately 4 hours.
  • Workup :

    • The reaction mixture is filtered to remove the catalyst.
    • The filtrate is concentrated under reduced pressure to yield the target compound.

Reaction Conditions

  • Solvent: Methanol
  • Catalyst: 10% Palladium on Carbon
  • Temperature: 40–45°C
  • Duration: 4 hours
  • Yield: Approximately 60%.

Alternative Synthetic Routes

While the catalytic hydrogenation method is widely used, other synthetic approaches may involve different protecting groups or variations in reaction conditions to enhance yield and purity.

Synthesis from Diazabicyclo Derivatives

Another route involves starting with a diazabicyclo[4.2.0]octane derivative modified with specific ester or protecting groups:

  • Example: Using a phenylmethyl ester derivative as an intermediate step before introducing the tert-butyl group.

This method typically requires additional steps for deprotection and purification but can offer higher stereochemical control depending on the reagents used.

Analytical Data and Observations

The preparation process has been optimized based on key analytical parameters:

  • Molecular Formula: $$ C{11}H{20}N2O2 $$
  • Molecular Weight: 212.29 g/mol
  • Purity: ≥97% after purification.

Mass Spectrometry Data

  • Mass-to-charge ratio ($$ m/z $$): 213 ([M+H]+).

Data Table: Reaction Parameters

Parameter Value/Condition
Starting Material tert-butyl (cis)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Catalyst 10% Palladium on Carbon
Solvent Methanol
Hydrogen Pressure Atmospheric
Reaction Temperature 40–45°C
Reaction Time ~4 hours
Yield ~60%

Notes and Considerations

  • Catalyst Efficiency :

    • The use of palladium on carbon ensures selective hydrogenation without over-reduction of the bicyclic structure.
  • Purification :

    • Filtration and concentration steps are critical to isolate the product in high purity.
  • Yield Optimization :

    • Reaction conditions such as temperature and hydrogen pressure can be fine-tuned to improve yield.
  • Safety Precautions :

    • Handling hydrogen gas and palladium catalysts requires adherence to safety protocols to prevent accidents.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane serves as a versatile building block for synthesizing various complex organic molecules. Its bicyclic structure allows for the introduction of diverse functional groups through well-established synthetic routes.

2. Reaction Mechanisms
The compound undergoes various chemical reactions, including:

  • Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
  • Reduction : Employing hydrogen gas in the presence of palladium catalysts to reduce specific functional groups.
  • Substitution Reactions : Nucleophilic substitutions can occur under basic or acidic conditions, facilitating the introduction of new substituents on the bicyclic framework.

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural features may enhance binding affinity and selectivity towards specific receptors or enzymes.

2. Case Studies
Several studies have explored the use of this compound in developing new therapeutic agents:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neurological Disorders : Investigations into its effects on neurotransmitter systems have shown promise for treating conditions such as anxiety and depression.

Data Table of Chemical Reactions

Reaction TypeReagentConditionsProducts
OxidationPotassium permanganateAqueous or organic solventOxidized derivatives
ReductionHydrogen gas + Pd/CAtmospheric pressureReduced products
Nucleophilic SubstitutionSodium hydride + HClBasic or acidic conditionsSubstituted products

Mechanism of Action

The mechanism by which (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Bicyclo System Variations

The bicyclo[4.2.0]octane framework distinguishes this compound from analogs with alternative ring systems:

Compound Bicyclo System Key Structural Features Pharmacological Relevance
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane [4.2.0] 7-membered fused ring, Boc-protected N8 Intermediate for N-heterocyclic drugs
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane [3.2.1] 6-membered fused ring, nitro-cinnamyl chain µ-opioid receptor agonist
cis-2,8-diazabicyclo[4.3.0]nonane [4.3.0] 8-membered fused ring Raw material for high-purity pharmaceuticals
1,8-diazabicyclo[3.3.0]octane [3.3.0] 6-membered fused ring Found in agrochemicals and natural products

Substituent and Functional Group Differences

Substituents on the diazabicyclo scaffold significantly influence physicochemical and biological properties:

Compound Substituents Molecular Weight Solubility & Stability Applications
This compound Boc at N8 212.29 DMSO-soluble; stable at -80°C Protected intermediate for drug synthesis
(1S,6R)-Rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane Acetyl at N8 154.21 Not specified; likely polar Lab-scale reactions
3-Methyl-3,8-diazabicyclo[4.2.0]octane bis(TFA) Methyl at N3, TFA salt 199.12* Water-soluble (salt form) Preclinical studies
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride Methyl at N3, HCl salt 199.12 Hydrophilic; salt enhances bioavailability Potential therapeutic agent

Key Insight : Boc groups enhance steric protection and ease of deprotection, while acetyl or methyl substituents reduce steric hindrance, favoring reactivity in downstream modifications .

Stereochemical Considerations

Chirality profoundly impacts biological activity and synthetic routes:

Compound Stereochemistry Synthetic Accessibility Bioactivity Example
This compound 1S,6R High optical purity via salt precipitation Chiral intermediate for APIs
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride 1R,6S Resolution via chiral catalysts Unreported; structural analog
(–)-(1R,6R)-2 (lactone) 1R,6R Enzymatic resolution Intense odor vs. coumarin-like enantiomer

Key Insight : The (1S,6R) configuration is critical for applications requiring specific chirality, as seen in intermediates for cardiovascular and opioid drugs .

Biological Activity

(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane, also known as tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural characteristics allow it to interact with various biological systems, particularly in the context of neuropharmacology.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 851526-80-2
  • LogP : 0.84
  • Density : 1.1 g/cm³

Research indicates that this compound acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound's ability to modulate orexin receptor activity positions it as a candidate for treating various disorders related to sleep and anxiety.

Memory Enhancement

In studies involving rat models, this compound has been shown to enhance memory function significantly. This effect is particularly notable in tasks designed to assess cognitive performance under stress conditions such as the fear potentiated startle paradigm .

Anxiety and Stress Disorders

The compound demonstrates potential efficacy in alleviating symptoms associated with anxiety disorders and post-traumatic stress disorder (PTSD). Its antagonistic action on orexin receptors may help mitigate the physiological responses to stress and anxiety, making it a promising candidate for further pharmacological development .

Case Studies and Research Findings

StudyFindings
WO2007/105177Demonstrated memory enhancement in rat models .
WO2009/0047723Showed effectiveness in models of conditioned fear related to anxiety disorders .
Neuropharmacology ReviewDiscussed the role of orexin antagonists in treating sleep disorders and their potential impact on cognitive dysfunctions .

Potential Applications

Given its biological activity, this compound could have therapeutic applications in:

  • Sleep Disorders : As an orexin receptor antagonist, it may help regulate sleep patterns.
  • Anxiety Disorders : Its effects on anxiety-related behaviors suggest potential use in treating conditions like PTSD.
  • Cognitive Dysfunction : The enhancement of memory function indicates possible applications in cognitive impairment therapies.

Q & A

Q. How can researchers leverage fragment-based drug design (FBDD) to expand the therapeutic potential of this scaffold?

  • Answer: Screen fragment libraries using surface plasmon resonance (SPR) or thermal shift assays to identify binding motifs. Optimize fragments via structure-guided synthesis, focusing on improving binding entropy (e.g., rigidification of flexible regions). Co-crystallize with target proteins to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.